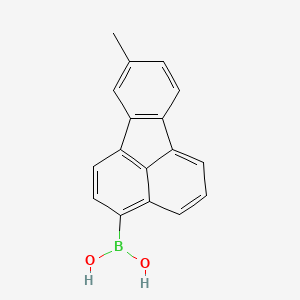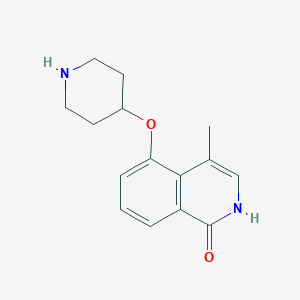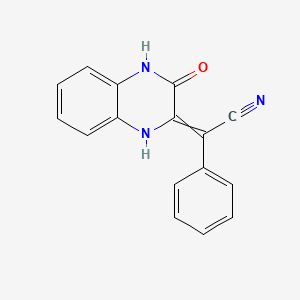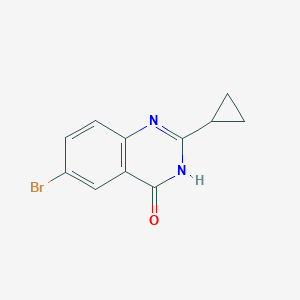
(9-Methylfluoranthen-3-YL)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methylfluoranthen-3-YL)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly interesting due to its unique structure, which includes a fluoranthene moiety substituted with a methyl group at the 9th position and a boronic acid group at the 3rd position. This structural arrangement imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methylfluoranthen-3-YL)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of a fluoranthene derivative with a boronic ester such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3) under low-temperature conditions to prevent over-alkylation . This reaction forms the boronic acid derivative through a series of steps involving the formation of a boronate ester intermediate, followed by hydrolysis to yield the final boronic acid product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(9-Methylfluoranthen-3-YL)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide (H2O2) for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronate Esters: Formed from oxidation reactions.
Substituted Boronic Acids: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
(9-Methylfluoranthen-3-YL)boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (9-Methylfluoranthen-3-YL)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug delivery. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can be reversed under specific conditions .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group instead of a fluoranthene moiety.
4-Carboxyphenylboronic Acid: Contains a carboxyl group, making it more hydrophilic and suitable for different applications.
9-Borabicyclo[3.3.1]nonane (9-BBN): A boron-containing compound used in similar coupling reactions.
Uniqueness
(9-Methylfluoranthen-3-YL)boronic acid is unique due to its fluoranthene structure, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions.
Propiedades
Número CAS |
359012-64-9 |
|---|---|
Fórmula molecular |
C17H13BO2 |
Peso molecular |
260.1 g/mol |
Nombre IUPAC |
(9-methylfluoranthen-3-yl)boronic acid |
InChI |
InChI=1S/C17H13BO2/c1-10-5-6-11-12-3-2-4-14-16(18(19)20)8-7-13(17(12)14)15(11)9-10/h2-9,19-20H,1H3 |
Clave InChI |
BYSOPPIXYBSLBJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=C3C2=C(C=C1)C4=C3C=CC(=C4)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11854394.png)

![2-(5-Oxobenzo[h]quinolin-6(5H)-ylidene)hydrazinecarboxamide](/img/structure/B11854398.png)
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-methoxyphenyl)methyl]-](/img/structure/B11854399.png)





![4-Chloro-6-methyl-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B11854442.png)


![2'-(Methoxycarbonyl)-[3,3'-bipyridine]-2-carboxylic acid](/img/structure/B11854464.png)

